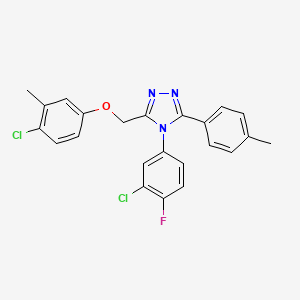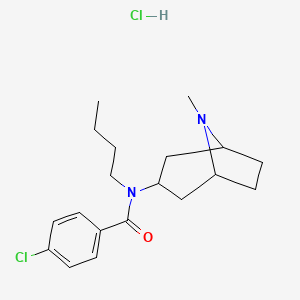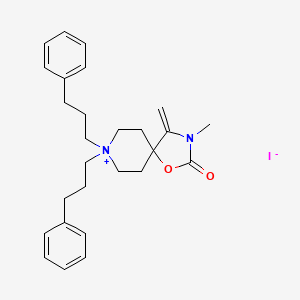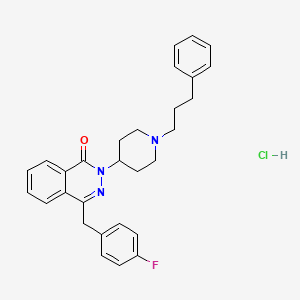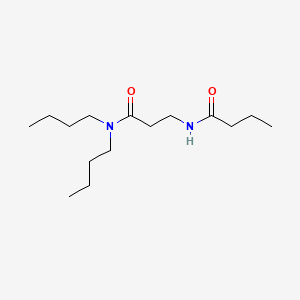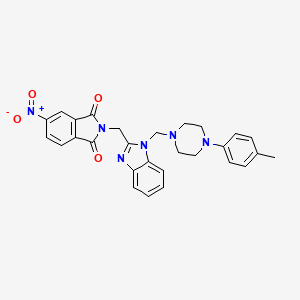
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((3,4,5-trimethoxybenzoyl)amino)propyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((3,4,5-trimethoxybenzoyl)amino)propyl)-, monohydrochloride is a complex organic compound with a unique structure that includes a pyrrole ring, multiple methyl groups, and a trimethoxybenzoyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((3,4,5-trimethoxybenzoyl)amino)propyl)-, monohydrochloride involves several steps:
Synthetic Routes: The preparation typically starts with the formation of the pyrrole ring, followed by the introduction of the carboxamide group. The tetramethyl groups are added through alkylation reactions, and the trimethoxybenzoyl moiety is introduced via acylation.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced chemical engineering techniques.
Analyse Chemischer Reaktionen
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((3,4,5-trimethoxybenzoyl)amino)propyl)-, monohydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include modified pyrrole derivatives and other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((3,4,5-trimethoxybenzoyl)amino)propyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((3,4,5-trimethoxybenzoyl)amino)propyl)-, monohydrochloride involves its interaction with specific molecular targets:
Molecular Targets: These may include enzymes, receptors, and other proteins that play a role in various biological processes.
Pathways Involved: The compound may modulate signaling pathways, alter gene expression, or inhibit specific enzymes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((3,4,5-trimethoxybenzoyl)amino)propyl)-, monohydrochloride can be compared with other similar compounds:
Similar Compounds: These may include other pyrrole derivatives, carboxamides, and compounds with similar functional groups.
Uniqueness: The unique combination of functional groups and the specific structure of this compound give it distinct properties that may not be present in similar compounds.
Eigenschaften
CAS-Nummer |
93844-06-5 |
|---|---|
Molekularformel |
C22H34ClN3O5 |
Molekulargewicht |
456.0 g/mol |
IUPAC-Name |
2,2,5,5-tetramethyl-N-[3-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1H-pyrrole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H33N3O5.ClH/c1-21(2)13-15(22(3,4)25-21)20(27)24-10-8-9-23-19(26)14-11-16(28-5)18(30-7)17(12-14)29-6;/h11-13,25H,8-10H2,1-7H3,(H,23,26)(H,24,27);1H |
InChI-Schlüssel |
HJBXAXPZEHKISJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=C(C(N1)(C)C)C(=O)NCCCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


